molecular formula C11H17NS B1331902 N-(thiophen-2-ylmethyl)cyclohexanamine CAS No. 51305-86-3

N-(thiophen-2-ylmethyl)cyclohexanamine

Cat. No.: B1331902
CAS No.: 51305-86-3
M. Wt: 195.33 g/mol
InChI Key: IUBVIOLKUAZEJW-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)cyclohexanamine is an organic compound with the chemical formula C11H17NS and a molecular weight of 195.33 g/mol It is characterized by the presence of a thiophene ring attached to a cyclohexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)cyclohexanamine typically involves the reaction of cyclohexylamine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)cyclohexanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(thiophen-2-ylmethyl)cyclohexanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-3-ylmethyl)cyclohexanamine
  • N-(furan-2-ylmethyl)cyclohexanamine
  • N-(pyridin-2-ylmethyl)cyclohexanamine

Uniqueness

N-(thiophen-2-ylmethyl)cyclohexanamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel materials and pharmaceuticals .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBVIOLKUAZEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359452
Record name N-(thiophen-2-ylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51305-86-3
Record name N-(thiophen-2-ylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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